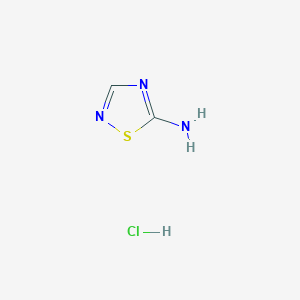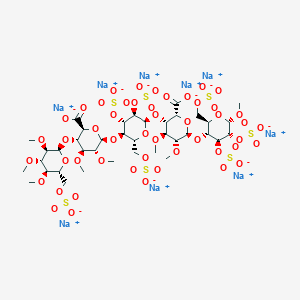
2-(2,4-Dimethylthiazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylthiazol-5-yl)ethanamine, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for measuring cell viability and proliferation, as it is converted into a purple formazan product by mitochondrial enzymes in living cells. MTT has been used in a variety of applications, including drug discovery, toxicology, cancer research, and microbiology.
Mécanisme D'action
- One common assay to measure cellular activity involves using 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT). This water-soluble yellow dye is reduced by mitochondrial dehydrogenases, forming a water-insoluble blue formazan. The amount of formazan produced correlates with cell number and metabolic activity .
Mode of Action
Avantages Et Limitations Des Expériences En Laboratoire
The MTT assay has several advantages over other cell viability assays. It is simple, rapid, and sensitive, and can be used with a variety of cell types and experimental conditions. The assay is also compatible with high-throughput screening, making it a popular tool for drug discovery.
However, the MTT assay also has some limitations. The assay is not suitable for measuring cell death or apoptosis, as dead cells do not reduce MTT. The assay is also sensitive to experimental conditions, and variations in cell culture conditions, such as pH, temperature, and culture medium, can affect the results.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One potential direction is the development of new MTT-based assays for measuring cell viability and proliferation. Another direction is the use of MTT in combination with other assays, such as flow cytometry or gene expression analysis, to provide a more comprehensive view of cellular function. Finally, the use of MTT in vivo, for example, in animal models of disease, may provide new insights into the role of mitochondrial function in health and disease.
Méthodes De Synthèse
MTT can be synthesized by reacting 2-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with ethylenediamine in the presence of a base. The reaction yields a yellowish-orange powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
MTT is widely used in scientific research as a colorimetric assay for measuring cell viability and proliferation. The assay is based on the ability of living cells to reduce MTT into a purple formazan product, which can be quantified spectrophotometrically. The assay is simple, rapid, and sensitive, making it a popular tool for drug discovery, toxicology, and cancer research.
Propriétés
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-7(3-4-8)10-6(2)9-5/h3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBZFPSDKDVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576639 |
Source


|
| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142437-68-1 |
Source


|
| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)





![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)

